molecular formula C10H9N5S B603796 5-(1H-benzimidazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 1093854-81-9

5-(1H-benzimidazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B603796
CAS No.: 1093854-81-9
M. Wt: 231.28g/mol
InChI Key: SZUHQVSECOFEEA-UHFFFAOYSA-N
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Description

5-(1H-benzimidazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that combines the structural features of benzimidazole and triazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of both benzimidazole and triazole moieties in a single molecule can enhance its pharmacological properties, making it a promising candidate for drug development.

Mechanism of Action

Target of Action

niger, Aspergillus flavus . This suggests that the compound may interact with biological targets in these organisms.

Mode of Action

Benzimidazole and its analogues have exhibited numerous medicinal and pharmacological performances . This suggests that the compound may interact with its targets in a way that modulates their function, leading to its pharmacological effects.

Biochemical Pathways

Given the antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in the target organisms, leading to their inhibition.

Result of Action

The antimicrobial activity of similar compounds suggests that the compound may lead to the inhibition or death of the target organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-benzimidazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process efficiently.

Properties

IUPAC Name

5-(benzimidazol-1-ylmethyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5S/c16-10-12-9(13-14-10)5-15-6-11-7-3-1-2-4-8(7)15/h1-4,6H,5H2,(H2,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUHQVSECOFEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=NC(=S)NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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